Ciprodex
Description
Structure
2D Structure
Properties
CAS No. |
130244-48-3 |
|---|---|
Molecular Formula |
C39H47F2N3O8 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24)/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |
InChI Key |
NTRHYMXQWWPZDD-WKSAPEMMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Other CAS No. |
130244-48-3 |
Origin of Product |
United States |
Mechanistic Pharmacology of Ciprodex Components
Ciprofloxacin (B1669076): Antibacterial Mechanisms
Ciprofloxacin is a broad-spectrum antibiotic that is highly active against a wide range of bacteria. oup.compatsnap.com Its primary mode of action involves the inhibition of key enzymes required for bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. patsnap.compatsnap.com
Inhibition of Bacterial DNA Gyrase
The principal mechanism of ciprofloxacin's antibacterial activity is the inhibition of DNA gyrase, also known as topoisomerase II. oup.comnih.govresearchgate.net DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into the DNA, a process necessary for the initiation and continuation of DNA replication and transcription. patsnap.com Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme on the DNA. nih.gov This action prevents the resealing of the DNA strand, leading to the stabilization of the complex and halting the replication fork's progression. patsnap.com This blockage of DNA synthesis is a key factor in the drug's antibacterial effect. nih.gov In gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin. researchgate.net
Inhibition of Bacterial Topoisomerase IV
In addition to inhibiting DNA gyrase, ciprofloxacin also targets topoisomerase IV. patsnap.comresearchgate.netresearchgate.net This enzyme is particularly important in gram-positive bacteria. researchgate.net Topoisomerase IV plays a critical role in the segregation of newly replicated daughter DNA molecules. patsnap.com By inhibiting this enzyme, ciprofloxacin prevents the separation of interlinked chromosomes, thereby disrupting cell division. patsnap.com While DNA gyrase is the primary target in gram-negative bacteria, topoisomerase IV is a significant secondary target. nih.govnih.gov The dual targeting of both DNA gyrase and topoisomerase IV by ciprofloxacin is a key advantage, as it reduces the likelihood of bacteria developing resistance. patsnap.com
| Enzyme | Organism | IC₅₀ (μM) |
|---|---|---|
| DNA Gyrase | N. gonorrhoeae | 0.39 |
| Topoisomerase IV | N. gonorrhoeae | 13.7 |
| Topoisomerase IV | S. aureus | 3.0 |
| DNA Gyrase | S. aureus | 61.7 |
Elucidation of Bactericidal Action
The inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin leads to a rapid bactericidal effect. oup.comasm.org The formation of ciprofloxacin-enzyme-DNA complexes results in double-strand breaks in the bacterial DNA. nih.gov These breaks can occur through both replication-dependent and replication-independent mechanisms. nih.gov Even a single unrepaired double-strand break can be lethal to the bacterium. nih.gov This disruption of DNA integrity triggers a cascade of events that ultimately leads to cell death. patsnap.com The bactericidal activity of ciprofloxacin is concentration-dependent and is observed shortly after exposure to the antibiotic. asm.org
Dexamethasone (B1670325): Anti-inflammatory Mechanisms
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. droracle.ainih.gov Its mechanism of action is multifaceted, involving the regulation of gene expression to suppress the inflammatory response. droracle.ai
Suppression of General Inflammatory Responses
Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm of cells. droracle.aipatsnap.com This binding event causes the activated receptor-dexamethasone complex to translocate to the nucleus. patsnap.com Inside the nucleus, this complex modulates the transcription of a wide array of genes involved in the inflammatory process. patsnap.com Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators. patsnap.comesmed.org One key action is the inhibition of phospholipase A2, an enzyme that releases arachidonic acid, a precursor to inflammatory molecules like prostaglandins (B1171923) and leukotrienes. patsnap.comdrugbank.com Dexamethasone also promotes the synthesis of annexin (B1180172) A1 (lipocortin-1), which further inhibits phospholipase A2. patsnap.comesmed.org
Inhibition of Inflammatory Cytokine Pathways
A significant aspect of dexamethasone's anti-inflammatory action is its ability to inhibit the production and activity of various pro-inflammatory cytokines. nih.gov It effectively suppresses the gene transcription of cytokines such as interleukins (IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). patsnap.commdpi.com This is achieved, in part, by inhibiting the activity of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial for the expression of many inflammatory genes. patsnap.comesmed.orgdrugbank.com By preventing the translocation of NF-κB to the nucleus, dexamethasone dampens the transcription of genes that propagate inflammatory signals. patsnap.com This leads to a reduction in the recruitment and activation of immune cells at the site of inflammation, thereby mitigating the inflammatory response. patsnap.compatsnap.com
| Cytokine | Effect of Dexamethasone |
|---|---|
| IL-1β | Diminished response |
| IL-6 | Diminished response |
| TNF-α | Downregulated |
| IFN-γ | Inhibited |
| IL-10 (anti-inflammatory) | Promoted biosynthesis |
Microbiological Spectrum and Resistance Research
In Vitro Antimicrobial Activity of Ciprofloxacin (B1669076)
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial pathogens. nih.gov Its in vitro activity has been extensively documented against both Gram-positive and Gram-negative microorganisms. nih.govresearchgate.net
Ciprofloxacin demonstrates notable activity against many Gram-positive bacteria, particularly staphylococci. It is effective against both methicillin-susceptible and methicillin-resistant staphylococcal strains, with a minimal inhibitory concentration (MIC) for 90% of strains (MIC90) reported at 0.5 µg/mL. nih.gov The drug exhibits a rapid bactericidal effect against staphylococci. nih.gov
However, its activity against streptococci and enterococci is more limited. nih.gov Streptococcal species are generally only marginally susceptible, with MIC90 values ranging from 1.0 to 4.0 µg/mL. nih.gov For Streptococcus faecalis and Streptococcus faecium, the MIC90 ranges between 1 and 8 mg/liter. nih.gov Penicillin-resistant and susceptible pneumococci are inhibited by concentrations of 0.5 to 4 mg/liter. nih.gov Listeria monocytogenes strains are susceptible to ciprofloxacin, with inhibition occurring at concentrations between 0.12 to 2 mg/liter. nih.gov
| Microorganism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Staphylococci (general) | 0.32 | 0.59 | nih.gov |
| Methicillin-Resistant Staphylococci | - | 0.5 | nih.gov |
| Methicillin-Susceptible Staphylococci | - | 0.5 | nih.gov |
| Streptococcus faecalis | 0.25 - 1.0 | 1.0 - 8.0 | nih.gov |
| Streptococcus faecium | 0.25 - 1.0 | 1.0 - 8.0 | nih.gov |
| Streptococci (general) | - | 1.0 - 4.0 | nih.gov |
| Listeria monocytogenes | - | 0.12 - 2.0 | nih.gov |
Ciprofloxacin is highly potent against a wide array of Gram-negative bacteria. oup.com It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus spp., and Neisseria spp. oup.com For a collection of 177 Gram-negative isolates, the MICs for ciprofloxacin ranged from 0.02 µg/mL for Escherichia coli to 0.31 µg/mL for Pseudomonas aeruginosa. nih.govnih.gov The MIC required to inhibit 90% of strains (MIC90) for E. coli and Proteus mirabilis is reported as 0.078 µg/mL, while for Klebsiella pneumoniae and Serratia marcescens it is 0.156 µg/mL. asm.org
| Microorganism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 0.02 | 0.078 | nih.govnih.govasm.org |
| Pseudomonas aeruginosa | 0.31 | 0.31 | nih.govnih.govasm.org |
| Proteus mirabilis | - | 0.078 | asm.org |
| Klebsiella pneumoniae | - | 0.156 | asm.org |
| Serratia marcescens | - | 0.156 | asm.org |
Mechanisms of Antimicrobial Resistance
Bacterial resistance to ciprofloxacin can develop through several mechanisms, primarily involving target enzyme mutations and altered drug accumulation. nih.gov
Cross-resistance among fluoroquinolones is a significant clinical concern. oup.com Resistance to one fluoroquinolone often confers resistance to other drugs within the same class. oup.com This phenomenon occurs because different fluoroquinolones share similar mechanisms of action and bacterial targets. oup.com For example, isolates resistant to ciprofloxacin frequently exhibit high resistance to other fluoroquinolones like levofloxacin (B1675101) and ofloxacin. oup.com The development of resistance is typically a stepwise process; a single mutation may be sufficient to confer resistance to a less potent fluoroquinolone, while multiple mutations are required for resistance to more potent agents. oup.com Consequently, prior use of or failure to respond to one fluoroquinolone can predict a lack of efficacy for other members of the class. nih.gov
A key advantage of ciprofloxacin is the general absence of cross-resistance with other major antibiotic classes, such as β-lactams and aminoglycosides. researchgate.net This is due to its unique mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, targets not affected by these other drug classes. nih.govresearchgate.net Therefore, bacteria that have developed resistance to β-lactams (like penicillins and cephalosporins) or aminoglycosides (like gentamicin) often remain susceptible to ciprofloxacin. asm.org However, it is important to note that some multidrug-resistant organisms can develop resistance to ciprofloxacin through non-specific mechanisms, such as the overexpression of broad-spectrum efflux pumps, which can extrude various unrelated antibiotics from the bacterial cell. oup.com
The primary mechanisms of ciprofloxacin resistance at the molecular level involve alterations in the drug's target enzymes and reduced intracellular drug concentration. nih.gov
Target Enzyme Mutations: The main targets for ciprofloxacin are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. researchgate.net Resistance most commonly arises from spontaneous mutations in the genes that code for these enzymes, specifically gyrA and parC. nih.govnih.gov These mutations occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.gov A single amino acid change in the QRDR of GyrA or ParC can reduce the binding affinity of ciprofloxacin to the enzyme, thereby decreasing the drug's effectiveness. nih.gov High-level resistance is often associated with the accumulation of multiple mutations in both gyrA and parC. nih.govoup.com
Efflux Pump Mechanisms: Reduced accumulation of ciprofloxacin inside the bacterial cell is another major resistance mechanism. This is often achieved through the overexpression of efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell. nih.gov In Gram-negative bacteria, pumps like the AcrAB-TolC system are significant contributors to resistance and can confer cross-resistance to a variety of structurally unrelated antimicrobial agents. nih.gov In Gram-positive bacteria, active efflux transporters are the primary mechanism for lowering cytoplasmic drug concentrations. nih.gov
Plasmid-Mediated Resistance: Resistance can also be acquired through horizontal gene transfer via plasmids. Plasmid-mediated quinolone resistance (PMQR) genes, such as the qnr family, encode proteins that protect DNA gyrase from ciprofloxacin's action, leading to low-level resistance. nih.govresearchgate.net
Potential for Microbial Overgrowth with Altered Microbiota
The application of topical combination therapies, such as ciprofloxacin and dexamethasone (B1670325) otic suspension, is predicated on the targeted elimination of pathogenic bacteria. However, a significant consideration in antimicrobial therapy is the potential for disrupting the delicate balance of the local microbial environment, which can lead to the overgrowth of non-susceptible organisms, including bacteria and fungi drugs.comrxlist.com.
Prolonged use of ciprofloxacin and dexamethasone otic suspension may alter the normal flora of the ear canal rxlist.com. The broad-spectrum activity of ciprofloxacin, while effective against primary pathogens, can also suppress commensal bacteria that naturally inhibit the proliferation of opportunistic microbes biocodexmicrobiotainstitute.com. This disruption can create a biological vacuum, allowing for the emergence of secondary infections. The anti-inflammatory action of dexamethasone might also mask the initial signs of such a superinfection.
Official prescribing information explicitly warns that the extended use of this combination product may result in the overgrowth of non-susceptible microorganisms drugs.comtexas.govgoodrx.com. Should a superinfection occur, discontinuation of the product and initiation of an alternative treatment are recommended rxlist.com. Standard clinical guidance suggests that if the primary infection does not show improvement after one week of therapy, cultures should be performed to identify the causative organism and guide subsequent treatment decisions drugs.comrxlist.com.
Clinical trial data provides some insight into the incidence of such events. In studies involving patients with acute otitis externa (AOE) with intact tympanic membranes, superimposed ear infections were noted as an adverse reaction.
Table 1: Incidence of Superimposed Ear Infection in Clinical Trials for Acute Otitis Externa (Intact Tympanic Membranes)
| Adverse Reaction | Incidence (N=537) |
|---|---|
| Superimposed ear infection | 0.6% |
Data sourced from clinical trials on patients with intact tympanic membranes rxlist.com.
This phenomenon is not unique to the otic environment. The principle of antibiotic-induced dysbiosis is well-documented, particularly concerning systemic antibiotic use and its profound, and sometimes lasting, impact on the gut microbiota medicalnewstoday.com. While topical administration limits systemic exposure, the local effect on the ear's microbiome follows a similar principle: the suppression of susceptible bacteria can pave the way for the proliferation of inherently resistant organisms or fungi, leading to a new or worsened infection biocodexmicrobiotainstitute.com. Therefore, monitoring for signs of superinfection is a critical aspect of post-treatment evaluation rxlist.com.
Pharmaceutical Formulation Science and Drug Delivery Systems
Principles of Suspension Formulation for Otic Applications
Suspension formulations are frequently employed for otic drug delivery, particularly for active pharmaceutical ingredients (APIs) that exhibit limited solubility in common vehicles. A pharmaceutical suspension is a heterogeneous system comprising finely divided solid drug particles dispersed uniformly throughout a liquid medium mhmedical.comslideshare.net. For otic applications, suspensions offer several advantages, including the ability to deliver poorly soluble drugs and to potentially provide a prolonged drug release profile compared to solutions medpharm.comujpronline.commedpharm.comujpronline.com.
Key principles in formulating stable and effective otic suspensions include controlling particle size and distribution of the dispersed solid phase, ensuring adequate suspendability and ease of redispersion upon shaking, and optimizing the viscosity of the continuous phase mhmedical.comkinampark.com. Particle size significantly impacts sedimentation rate and bioavailability; smaller particles generally lead to slower settling and potentially enhanced dissolution and absorption kinampark.com. Viscosity is crucial for ensuring sufficient contact time of the formulation with the ear surface and preventing leakage from the ear canal medpharm.comujpronline.comujpronline.com. However, the viscosity must also allow for easy administration and spreading within the ear canal medpharm.comkinampark.com.
Otic suspensions are often prepared as acidic solutions or suspensions, typically with a pH ranging from 3 to 4, which can help inhibit bacterial growth ujpronline.comujpronline.com. The vehicle for otic preparations can contain one or more active ingredients in a suitable carrier, along with various excipients to adjust properties such as tonicity, pH, viscosity, and solubility ujpronline.comujpronline.com.
Role of Excipients in Formulation Design and Stability
Excipients are non-pharmacologically active ingredients that are essential components of pharmaceutical formulations, contributing significantly to the quality, safety, efficacy, and stability of the final product pharmajournal.netjpionline.org. In otic suspension formulations, excipients play diverse roles, including modifying solubility and API bioavailability, improving the stability of the active ingredients, maintaining the desired pH and osmolarity, and enhancing patient acceptability pharmajournal.netjpionline.orgunc.edu.
Commonly used excipients in otic suspensions include suspending agents or viscosity modifiers, buffering agents, tonicity agents, and preservatives ujpronline.comujpronline.comgoogle.com. Suspending agents, such as hydroxyethyl (B10761427) cellulose (B213188) or carboxymethylcellulose, are used to increase the viscosity of the dispersion medium, thereby reducing the settling rate of the solid particles and ensuring dose uniformity mhmedical.comunc.edunih.govijpsonline.com. Buffering agents, such as acetic acid and sodium acetate, are included to maintain the formulation within a specific pH range, which is important for drug stability, solubility, and patient comfort ujpronline.comunc.edudrugs.com. Tonicity agents, like sodium chloride, are used to adjust the osmotic pressure of the formulation to be isotonic or slightly hypotonic with physiological fluids, minimizing irritation upon administration google.comdrugs.com. Preservatives, such as benzalkonium chloride, are often necessary in multi-dose otic preparations to prevent microbial contamination ujpronline.comdrugs.com.
The selection of appropriate excipients is critical for the physical and chemical stability of otic suspensions, especially in combination drug formulations where potential interactions between active ingredients or between active ingredients and excipients must be considered usmf.md. Stability studies are essential to determine the shelf life of the product under defined storage conditions usmf.md. For instance, studies on combined ear drops containing ciprofloxacin (B1669076) and dexamethasone (B1670325) have investigated the stability of these APIs in different media and under various conditions, highlighting the importance of formulation composition for maintaining quality over time usmf.md. Ciprofloxacin has shown degradation in alkaline medium, under oxidation, and light action, while dexamethasone degrades in acid medium and under oxidation usmf.md.
Development of Advanced Otic Drug Delivery Systems
Traditional otic formulations, such as drops, often suffer from limitations including short residence time in the ear canal, poor penetration to the middle or inner ear, and the need for frequent administration ejpmr.comnih.gov. To address these challenges, significant research has focused on developing advanced otic drug delivery systems aimed at achieving sustained drug release and improved bioavailability at the target site nih.govintegralbiosystems.comfrontiersin.orgnih.gov. These advanced systems include various approaches such as in situ gelling systems, nanoparticles, and bioadhesive formulations nih.govfrontiersin.org.
Sustained-release systems are designed to release the drug over an extended period following a single administration, which can improve patient compliance and maintain therapeutic drug levels for longer durations nih.gov. Hydrogels and nanoparticle carriers are examples of technologies being explored for sustained delivery to the middle and inner ear nih.govfrontiersin.org.
Poloxamer Hydrogel-Based Systems for Sustained Release
Poloxamer-based hydrogels are a prominent example of thermosensitive in situ gelling systems investigated for sustained otic drug delivery. Poloxamers are block copolymers that exhibit a sol-gel phase transition in response to temperature changes; they exist as a liquid solution at room temperature and form a semi-solid gel at body temperature nih.govijpsonline.comejpmr.comnih.govmdpi.com. Poloxamer 407 is a commonly used grade for this application nih.govijpsonline.comnih.govnih.gov.
Formulating drugs, including combinations like ciprofloxacin and dexamethasone, within a poloxamer hydrogel allows for sustained release in the ear nih.govijpsonline.comnih.govgoogle.comfrontiersin.orggoogle.com. Studies have demonstrated that poloxamer hydrogels can provide sustained drug exposure in the otic compartment for extended periods after administration nih.govfrontiersin.org. For example, research has explored the pharmacokinetics of ciprofloxacin and dexamethasone formulated in poloxamer 407 hydrogels after intratympanic administration in animal models, showing sustained drug levels in the middle ear google.com.
Research findings on thermosensitive in situ otic gels containing ciprofloxacin hydrochloride and dexamethasone sodium phosphate (B84403) formulated with Poloxamer 407 and viscosity modifiers like Natrasol 250 or Klucel HF have demonstrated sustained drug release over an 8-hour period in in vitro diffusion studies nih.govijpsonline.comnih.gov.
Example In Vitro Drug Release Data from a Thermosensitive Otic Gel
| Formulation | Poloxamer 407 (% w/v) | Viscosity Modifier | Viscosity Modifier Concentration (% w/v) | Ciprofloxacin HCl Release (%) at 8h | Dexamethasone Sodium Phosphate Release (%) at 8h |
| P3N3 | 19 | Natrasol 250 | 1.5 | 46.16 ± 0.72 nih.govijpsonline.com | 53.58 ± 0.46 nih.govijpsonline.com |
| P3K3 | 19 | Klucel HF | 1.5 | 50.15 ± 0.27 ijpsonline.com | 54.97 ± 0.33 ijpsonline.com |
(Note: This table is representative based on data from cited sources and illustrates the type of data found in research findings. Actual interactive table functionality would be implemented in a dynamic environment.)
Thermosensitive Gel Formulations
Thermosensitive gel formulations represent a promising approach for otic drug delivery due to their ability to undergo a sol-gel transition at physiological temperatures nih.govijpsonline.comejpmr.comnih.govmdpi.com. This property allows the formulation to be administered as a low-viscosity liquid, which is easier to instill into the ear canal, and then transform into a gel upon contact with the warmer environment of the ear, increasing its residence time nih.govejpmr.comnih.gov.
These in situ gelling systems can prolong the contact time of the medication with the ear tissues, potentially leading to enhanced drug absorption and sustained therapeutic effects nih.govejpmr.comnih.gov. Polymers commonly used in thermosensitive otic gels include poloxamers nih.govijpsonline.comejpmr.comnih.gov. The sol-gel transition temperature and the mechanical strength of the resulting gel can be modulated by adjusting the concentration of the polymer and the addition of other excipients like viscosity modifiers nih.govijpsonline.comnih.gov. Research has explored the formulation and evaluation of such gels for delivering antibiotics and corticosteroids to the ear nih.govijpsonline.comejpmr.com.
Ophthalmic Formulation Research as a Correlative Model for Combination Drugs
Research in ophthalmic formulations often serves as a valuable correlative model for the development of otic drug delivery systems, particularly for combination drugs. Both the eye and the ear are sensitive organs with unique anatomical and physiological barriers that pose challenges for effective drug delivery mdpi.com. Topical administration is a common route for both, and the need for local action with minimal systemic exposure is paramount in both fields integralbiosystems.commdpi.com.
Many formulation strategies and excipients used in ophthalmic preparations, such as viscosity enhancers, buffering agents, preservatives, and the development of sustained-release systems like in situ gels and nanoparticles, are also relevant to otic formulations mdpi.commdpi.combiointerfaceresearch.comresearchgate.net. The challenges in achieving adequate drug penetration and retention in the eye due to tear turnover, blinking, and corneal barriers are analogous to the challenges faced in the ear with cerumen, the narrow ear canal, and the tympanic membrane mdpi.com.
Furthermore, ophthalmic research on combination drugs, such as antibiotic-corticosteroid combinations, provides insights into formulating multiple active ingredients with potentially different solubilities and stability profiles within a single vehicle biointerfaceresearch.com. The principles of ensuring compatibility, stability, and optimal release of each drug in a combination ophthalmic formulation can be applied to the development of similar combination products for otic use. Studies on in situ gelling systems and bioadhesive formulations for ophthalmic delivery of combination therapies highlight approaches that can be adapted for otic applications biointerfaceresearch.com.
Bioadhesive Formulation Development
Bioadhesive formulations are designed to adhere to biological surfaces, such as mucosal membranes, to prolong the contact time between the formulation and the absorption site nih.govmdpi.comiajps.comrjpdft.comgoogle.com. This increased residence time can lead to enhanced drug absorption and improved bioavailability, especially for drugs that are poorly permeable or rapidly cleared from the site of administration mdpi.comiajps.com. The term mucoadhesion is often used to describe adhesion to mucosal surfaces, which are present in various parts of the body, including the ear and eye nih.goviajps.com.
Bioadhesive polymers, such as polyacrylic acid derivatives or cellulose derivatives, are incorporated into formulations to impart adhesive properties iajps.com. These polymers can interact with the mucin layer covering the epithelial tissues through various mechanisms, including physical entanglement and chemical bonding iajps.comrjpdft.com.
For otic drug delivery, bioadhesive formulations can help retain the medication within the ear canal or on the tympanic membrane, increasing the contact time with the target tissues and potentially improving drug penetration to the middle or inner ear medpharm.commedpharm.comujpronline.com. Similarly, in ophthalmic drug delivery, bioadhesive formulations can prolong the residence time on the ocular surface, counteracting the rapid clearance by tear turnover mdpi.combiointerfaceresearch.com. Research in bioadhesion explores the development of various dosage forms, including gels and inserts, with improved adhesion properties for localized drug delivery iajps.comgoogle.com. The principles and polymers investigated for bioadhesive ophthalmic formulations are highly relevant to developing bioadhesive systems for otic applications.
Analytical Chemistry and Characterization of Ciprodex Components
Spectrophotometric Methods for Ciprofloxacin (B1669076) and its Combinations
Spectrophotometry offers a rapid and cost-effective approach for the analysis of ciprofloxacin and dexamethasone (B1670325). However, the significant overlap in the UV absorption spectra of these compounds presents a challenge, which is often addressed by using derivative techniques. nih.gov
UV-Vis spectroscopy is a fundamental analytical technique used for the quantitative determination of ciprofloxacin and dexamethasone. The method relies on measuring the absorption of UV-Visible light by the molecules. Studies have identified specific wavelengths at which the maximum absorption for each component can be recorded. For instance, in one study using distilled water as a solvent, the absorption maximum for dexamethasone was observed at 246 nm. usmf.md Another method utilized a detection wavelength of 240 nm for the simultaneous determination of both ciprofloxacin hydrochloride and dexamethasone. thaiscience.infothaiscience.info The inherent spectral overlap of the two compounds in their zero-order spectra can complicate direct simultaneous analysis, often requiring more advanced techniques to resolve the mixture. nih.gov
Table 1: UV-Vis Spectrophotometric Parameters for Ciprodex Components
| Compound | Wavelength (λmax) | Solvent/System |
|---|---|---|
| Dexamethasone | 246 nm | Distilled Water |
| Ciprofloxacin HCl & Dexamethasone | 240 nm | 50% Acetonitrile (B52724) |
To overcome the issue of spectral overlap in UV-Vis spectroscopy, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum, which can help in separating overlapping signals and enhancing the resolution of the analytical method.
For the simultaneous determination of ciprofloxacin hydrochloride and dexamethasone, a first derivative ratio spectrophotometric method has been developed. thaiscience.infothaiscience.info In this method, the amplitude values are measured at specific wavelengths for each compound. One study measured the amplitude for ciprofloxacin hydrochloride at 325 nm and for dexamethasone at 254 nm, using a derivation interval (Δλ) of 8 nm. thaiscience.infothaiscience.info Another approach for a binary mixture of ciprofloxacin hydrochloride (CFH) and dexamethasone sodium phosphate (B84403) (DSP) utilized the second and third derivatives of the ratio spectra. jocpr.com Specifically, ciprofloxacin was determined by measuring the trough amplitude of the second derivative of the ratio spectra at 287.5 nm, while dexamethasone was determined by measuring the peak amplitude of the third derivative of the ratio spectra at 254.5 nm. jocpr.com These derivative methods provide a higher degree of selectivity and allow for the accurate quantification of each component in the combined formulation.
Table 2: Derivative Spectrophotometry Parameters
| Method | Analyte | Wavelength | Divisor |
|---|---|---|---|
| First Derivative Ratio | Ciprofloxacin HCl | 325 nm | Not specified |
| First Derivative Ratio | Dexamethasone | 254 nm | Not specified |
| Second Derivative Ratio | Ciprofloxacin HCl | 287.5 nm | 15.0 μg mL-1 DSP |
| Third Derivative Ratio | Dexamethasone Sodium Phosphate | 254.5 nm | 10.0 μg mL-1 CFH |
Chromatographic Methods
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are considered the gold standard for the analysis of pharmaceutical formulations due to their high resolution, sensitivity, and specificity.
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. Several HPLC methods have been developed and validated for the simultaneous determination of ciprofloxacin and dexamethasone in ophthalmic and otic solutions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound components. This technique utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
In conjunction with HPLC separation, Ultraviolet (UV) detection is the most frequently used method for the quantification of ciprofloxacin and dexamethasone. The detector measures the absorbance of the eluate at a specific wavelength as it exits the HPLC column.
Table 3: RP-HPLC Method Parameters for this compound Components
| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (Ciprofloxacin) | Retention Time (Dexamethasone) |
|---|---|---|---|---|---|
| C18 (250mm x 4.6mm, 5µm) | Sodium octane (B31449) sulfonate buffer (pH 3.8) : Acetonitrile (65:35) | 1.0 mL/min | 240 nm | ~5 min | ~10 min |
| C18 (25cm x 4.6mm, 5µm) | Methanol (B129727) : Water : Triethylamine (B128534) (55:45:0.6), pH 3.0 | 0.8 mL/min | 254 nm | 4.125 min | 9.688 min |
| C8 | Phosphate buffer : Methanol (41:59) | 1.5 mL/min | 270 nm | Not Specified | Not Specified |
High-Performance Liquid Chromatography (HPLC)
HPLC with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the determination of fluoroquinolones like ciprofloxacin, which possess native fluorescence. ekb.egvjst.vn This technique separates the components of a mixture using a chromatographic column, and the detector measures the fluorescence emitted by the analyte of interest when excited by a specific wavelength of light.
For the simultaneous analysis of multiple fluoroquinolones, a dual-wavelength fluorescence detector can be optimized. vjst.vn For instance, a method was developed for determining norfloxacin (B1679917), ciprofloxacin (CIP), levofloxacin (B1675101) (LEVO), and moxifloxacin (B1663623) (MOXI) in human plasma. vjst.vn The analytical wavelengths were set to λex/λem = 280/445 nm for norfloxacin and ciprofloxacin, and λex/λem = 290/500 nm for levofloxacin and moxifloxacin. vjst.vn This method demonstrated high precision and accuracy, with recoveries ranging from 92.5% to 105.4% for all four compounds. vjst.vn
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Wavelengths (Excitation/Emission) | Recovery Range (%) |
|---|---|---|---|---|
| Norfloxacin (NOR) | 0.05–15 | 0.0071 | 280/445 nm | 92.5–105.4 |
| Ciprofloxacin (CIP) | 0.05–10 | 0.0080 | 280/445 nm | 92.5–105.4 |
| Levofloxacin (LEVO) | 0.05–15 | 0.0074 | 290/500 nm | 92.5–105.4 |
| Moxifloxacin (MOXI) | 0.10–10 | 0.0171 | 290/500 nm | 92.5–105.4 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and quantification of components in a mixture. nih.gov For the simultaneous analysis of ciprofloxacin hydrochloride and dexamethasone, a high-performance thin-layer chromatography (HPTLC) method with densitometric scanning has been developed. sphinxsai.com
In one such method, chromatographic separation was performed on aluminum plates pre-coated with silica (B1680970) gel 60F254. sphinxsai.com The mobile phase consisted of a mixture of toluene, chloroform, methanol, and ammonia (B1221849) (2:7:3:0.2 v/v/v/v). sphinxsai.com Densitometric detection was carried out at a wavelength of 262 nm. sphinxsai.com This technique effectively separated the two compounds, with ciprofloxacin hydrochloride showing an Rf value of 0.26 and dexamethasone an Rf of 0.46. sphinxsai.com The method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. sphinxsai.com Another TLC-densitometric method successfully separated ciprofloxacin from its degradation products using a mobile phase of chloroform-methanol-25% ammonia (43 + 43 + 14, v/v/v) and detection at 277 nm. nih.gov
| Parameter | Ciprofloxacin Hydrochloride | Dexamethasone |
|---|---|---|
| Rf Value | 0.26 | 0.46 |
| Linearity Range (ng/spot) | 80–280 | 50–175 |
| Intra-day Precision (%RSD) | 0.82–0.94 | 1.07–1.21 |
| Inter-day Precision (%RSD) | 0.68–0.76 | 1.01–1.15 |
| Accuracy (%) | 99.23 | 99.55 |
Gas Chromatography-Mass Spectrometry (GC-Mass)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely used for the reliable quantitative determination of substances in complex biological samples. mdpi.com While GC-MS is a robust analytical tool, its application for compounds like ciprofloxacin may require a derivatization step to increase their volatility and thermal stability, which is necessary for GC analysis.
The Human Metabolome Database provides a predicted, non-derivatized GC-MS spectrum for ciprofloxacin, which can serve as a guide for identification. This predicted spectrum is based on an electron ionization energy of 70 eV. It is important to note that such predicted spectra require further experimental evidence for confirmation.
Other Advanced Analytical Techniques
Spectrofluorometry
Spectrofluorometry is an analytical method used for the quantitative measurement of fluorescent substances. Ciprofloxacin is characterized by its high native fluorescence, making this a suitable technique for its analysis. ekb.eg The method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. nih.gov
A spectrofluorimetric method for determining ciprofloxacin hydrochloride in tablets identified optimal excitation and emission wavelengths of 290 nm and 450 nm, respectively. nih.gov The fluorescence intensity was found to be linearly related to the drug concentration over a range of 2-8 µg/mL, with a limit of detection (LOD) of 1.4 µg/mL and a limit of quantitation (LOQ) of 2.0 µg/mL. nih.gov The method proved to be highly accurate and precise, with a relative standard deviation (RSD) of less than 1.0%. nih.gov Studies have also shown that the presence of metal ions, such as Aluminum (III), can enhance the fluorescence intensity of ciprofloxacin. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 290 nm | nih.gov |
| Emission Wavelength (λem) | 450 nm | nih.gov |
| Linearity Range | 2–8 µg/mL | nih.gov |
| Limit of Detection (LOD) | 1.4 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 2.0 µg/mL | nih.gov |
| Relative Standard Deviation (RSD) | < 1.0 % | nih.gov |
| Fluorescence Enhancer | Al (III) ion | mdpi.com |
Voltammetry
Voltammetry encompasses a group of electroanalytical methods used to study an analyte by measuring the current as the potential is varied. rsc.org Techniques such as cyclic, linear sweep, differential pulse (DPV), and square wave voltammetry (SWV) have been employed to investigate the electrooxidative behavior of ciprofloxacin at a glassy carbon electrode. benthamopenarchives.combenthamopenarchives.com
The electrochemical oxidation of ciprofloxacin is an irreversible, diffusion-controlled process that yields a single, well-defined peak. benthamopenarchives.combenthamopenarchives.com The peak current and potential are dependent on factors like pH, concentration, and scan rate. benthamopenarchives.com For quantitative analysis using DPV and SWV, a linear response for ciprofloxacin has been obtained in the concentration range of 1.0 × 10⁻⁶ to 4.0 × 10⁻⁵ M in 0.1 M sulfuric acid. benthamopenarchives.combenthamopenarchives.com The use of chemically-modified electrodes, such as a chemically-reduced graphene-oxide (CRGO)-modified glassy carbon electrode, can enhance sensitivity, resulting in a 5-fold current increase and a lower detection limit. scielo.br
| Technique | Electrode | Linear Range | LOD | Reference |
|---|---|---|---|---|
| DPV & SWV | Glassy Carbon | 1.0 × 10⁻⁶ – 4.0 × 10⁻⁵ M | N/A | benthamopenarchives.combenthamopenarchives.com |
| SWV | CRGO-Modified Glassy Carbon | N/A | N/A | scielo.br |
| DPV | Hierarchical Carbon Nanofiber (eCNF/CNT/NiCo) | 0.025 – 0.3 µmol/L | 6.0 nmol/L | nih.gov |
Flow Injection Analysis
Flow Injection Analysis (FIA) is an automated analytical method known for its simplicity and high sample throughput. uobaghdad.edu.iq FIA methods developed for ciprofloxacin are often based on the chelation of iron(III) with the drug in an acidic medium. nih.govelsevierpure.com This reaction forms a colored complex, typically brownish-red, which is then monitored spectrophotometrically. nih.govelsevierpure.com
In a typical FIA system, the sample is injected into a carrier stream that merges with a reagent stream. uobaghdad.edu.iq The reaction occurs in a coil before the mixture passes through a detector. nih.gov For ciprofloxacin, the absorbance of the iron(III) complex is measured at approximately 440-447 nm. nih.govelsevierpure.comscispace.com This method allows for a high sampling rate, with some systems achieving up to 250 samples per hour. nih.govelsevierpure.com The technique has been successfully applied to determine ciprofloxacin in drug formulations with a working range of 50-500 ppm and a relative standard deviation of less than 0.92%. nih.govelsevierpure.com
| Parameter | Value | Reference |
|---|---|---|
| Principle | Chelation with Iron(III) | nih.govelsevierpure.com |
| Detection Wavelength | ~447 nm | nih.govelsevierpure.com |
| Working Range | 50–500 ppm | nih.govelsevierpure.com |
| Sample Throughput | Up to 250 samples/hour | nih.govelsevierpure.com |
| Relative Standard Deviation (%RSD) | < 0.92% | nih.govelsevierpure.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical analysis for the unambiguous determination of molecular structures. springernature.comnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the components of this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
Dexamethasone: The complex steroidal structure of dexamethasone is also elucidated using NMR. The ¹H NMR spectrum shows a multitude of signals for the methyl, methylene, and methine protons throughout the steroid nucleus and its side chain. rsc.org Due to significant signal overlap, 2D NMR techniques are essential for complete assignment. ¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule, with their chemical shifts being sensitive to their local electronic environment. rsc.org
¹⁹F NMR: Since both ciprofloxacin and dexamethasone contain fluorine atoms, ¹⁹F NMR is a highly specific and sensitive technique for their characterization. The ¹⁹F NMR spectrum provides signals for the fluorine atoms, and their coupling with neighboring protons (¹H-¹⁹F coupling) can further confirm structural assignments. The ¹⁹F NMR spectrum of ciprofloxacin shows a multiplet due to coupling with protons on the quinolone ring, while dexamethasone exhibits a signal corresponding to its single fluorine atom at the C9 position. researchgate.net
Interactive Table: Representative NMR Data for Ciprofloxacin and Dexamethasone
Below is a table summarizing typical NMR spectral data used in the structural analysis of Ciprofloxacin and Dexamethasone.
| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Information |
| Ciprofloxacin | ¹H | 1.1 - 8.7 | Signals for cyclopropyl, piperazinyl, and quinolone ring protons. |
| ¹³C | 8.0 - 177.0 | Resonances for all carbon atoms, including the carboxylic acid and ketone carbonyls. | |
| ¹⁹F | ~ -115 | Signal for the fluorine atom on the quinolone ring. | |
| Dexamethasone | ¹H | 0.8 - 7.3 | Complex signals for protons on the steroid core and side chain. |
| ¹³C | 15.0 - 205.0 | Resonances for the 22 unique carbons of the steroid structure. | |
| ¹⁹F | ~ -165 | Signal for the fluorine atom at the C9 position. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonds
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption frequency, making the FT-IR spectrum a molecular fingerprint.
For the components of this compound, FT-IR is used to confirm their identity by identifying key chemical bonds:
Ciprofloxacin: The FT-IR spectrum of ciprofloxacin shows strong characteristic absorption bands. A very strong band is observed for the stretching vibration of the carboxylic acid carbonyl group (C=O) around 1706-1707 cm⁻¹. nih.govnih.gov Another prominent band around 1620 cm⁻¹ is assigned to the ketone carbonyl group of the quinolone ring. nih.gov Other significant bands correspond to N-H stretching of the piperazinyl group and C-F stretching. researchgate.net
Dexamethasone: The spectrum of dexamethasone is characterized by absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3500 cm⁻¹ indicates the O-H stretching of the hydroxyl groups. Strong absorption from the C=O stretching of the ketone groups on the steroid ring is also prominent. The C-F bond also gives rise to a characteristic absorption band.
Interactive Table: Key FT-IR Absorption Bands for Ciprofloxacin and Dexamethasone
This table highlights the principal FT-IR absorption frequencies that are used to identify the functional groups within Ciprofloxacin and Dexamethasone.
| Compound | Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Ciprofloxacin | Carboxylic Acid (COOH) | C=O Stretch | ~1707 nih.gov |
| Ketone (C=O) | C=O Stretch | ~1620 nih.gov | |
| Carboxylate (COO⁻) | O-C-O Asymmetric Vibration | ~1579 researchgate.net | |
| Piperazinyl Amine | N-H Stretch | ~2492 researchgate.net | |
| Dexamethasone | Hydroxyl (O-H) | O-H Stretch | 3200 - 3500 |
| Ketone (C=O) | C=O Stretch | ~1660 | |
| Alkene (C=C) | C=C Stretch | ~1620 |
Electron Microscopy (TEM, SEM) in Material Characterization
Electron microscopy techniques are powerful for visualizing materials at the micro- and nanoscale, providing information on particle size, shape (morphology), and surface topography. mdpi.com For a suspension product like this compound, where the active ingredients are present as solid particles dispersed in a liquid, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are valuable for characterizing the solid-state properties of the APIs before formulation. researchgate.net
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution, three-dimensional images of its topography. nottingham.ac.uk For ciprofloxacin and dexamethasone powders, SEM can reveal the crystal habit, particle shape, surface texture, and size distribution. This information is critical as these physical properties can influence dissolution rates and the stability of the suspension.
Transmission Electron Microscopy (TEM): TEM operates by passing a beam of electrons through an ultra-thin specimen. researchgate.net It offers much higher resolution than SEM and provides detailed two-dimensional images of the internal structure of the material. researchgate.net TEM can be used to examine the crystal lattice, identify dislocations or defects, and characterize the size and shape of primary nanoparticles if the material is engineered at that scale. researchgate.net
Interactive Table: Comparison of SEM and TEM for Pharmaceutical Powder Characterization
The table below compares the applications and types of information provided by SEM and TEM in the context of analyzing pharmaceutical materials like Ciprofloxacin and Dexamethasone.
| Technique | Principle | Information Obtained | Typical Application |
| SEM | Scans surface with an electron beam | 3D surface topography, particle shape, size, and morphology | Characterizing the overall morphology and surface features of raw API crystals. |
| TEM | Passes electrons through a thin sample | 2D internal structure, crystal defects, particle size and shape at high resolution | Examining the internal crystal structure and characterizing nano-sized particles. |
Method Validation Parameters and Robustness Assessment
Analytical method validation is a formal process that provides scientific evidence that an analytical method is suitable for its intended purpose. scispace.com For pharmaceutical analysis, this is a regulatory requirement. The key validation parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ). thaiscience.info A crucial component of this process is the assessment of robustness.
Robustness is defined as a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.comindustrialpharmacist.com It provides an indication of the method's reliability during normal usage and is a critical aspect of ensuring consistent and accurate results. industrialpharmacist.com Robustness testing is typically performed during the method development phase. chromatographytoday.com
For a typical High-Performance Liquid Chromatography (HPLC) method used to simultaneously determine ciprofloxacin and dexamethasone, a robustness study would involve intentionally varying several critical parameters to observe the effect on the results (e.g., peak area, retention time, resolution). researchgate.netajrconline.orgijpsdronline.com
The process generally involves:
Identifying critical parameters: These are variables in the method that could potentially influence the results. industrialpharmacist.compharmaguru.co
Defining a variation range: For each parameter, a realistic range of variation is established. industrialpharmacist.compharmaguru.co
Performing experiments: The method is tested under these varied conditions. industrialpharmacist.com
Evaluating the impact: The results are analyzed to determine if any parameter variation significantly affects the outcome. If the method's performance remains within the predefined acceptance criteria for system suitability, it is considered robust. pharmaguru.co
Interactive Table: Example of a Robustness Study Design for an HPLC Method
This table illustrates typical parameters and their deliberate variations in a robustness study for an HPLC analysis of Ciprofloxacin and Dexamethasone.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Mobile Phase Composition | 55:45 (Methanol:Buffer) | 53:47 | 57:43 |
| Column Temperature | 30°C | 28°C | 32°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Wavelength | 254 nm | 252 nm | 256 nm |
Preclinical Investigations and Animal Toxicology
Animal Models for Otic Drug Evaluation
Animal models play a crucial role in evaluating the potential effects of otic drug candidates on the delicate structures of the ear. These models allow for controlled administration and detailed examination of drug distribution and potential toxicity within the middle and inner ear compartments.
Guinea Pig Models in Ototoxicity Studies
Guinea pigs are frequently utilized in ototoxicity studies due to the anatomical similarities of their auditory system to that of humans, making them a relevant model for assessing potential damage to the cochlea and hearing function. Studies involving the administration of Ciprodex into the middle ear of guinea pigs have been conducted to investigate its ototoxic potential. In one study, guinea pigs treated with this compound for one month exhibited no drug-related structural or functional changes of the cochlear hair cells and no lesions in the ossicles. novartis.comnih.govciplamed.comgen-eye.co.zacosm.mdnih.govnih.govdrugs.com Another study involving intratympanic administration of ciprofloxacin (B1669076)/dexamethasone (B1670325) suspension to guinea pigs twice daily for 28 days also did not appear to be ototoxic, with no association found between ciprofloxacin and cochlear hair cell damage or changes in the ossicles. fda.gov
Non-Clinical Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in animal models provide insights into the absorption, distribution, metabolism, and excretion of drugs. For otic preparations like this compound, these studies specifically focus on the drug's movement within the ear compartments and potential systemic absorption.
Drug Distribution in Middle and Inner Ear Compartments (e.g., guinea pigs)
Systemic Exposure and Absorption Profiles from Topical Application in Animal Models
Systemic exposure following topical otic application is generally expected to be low. Although detailed animal data on systemic absorption profiles from topical otic this compound application were not extensively provided in the search results, information from human pediatric studies with patent tympanostomy tubes indicated low plasma concentrations of both ciprofloxacin and dexamethasone. gen-eye.co.zanih.govdrugs.comndda.kz For ciprofloxacin, peak plasma concentrations were significantly lower than those achieved with oral administration. nih.govhres.ca Similarly, peak dexamethasone concentrations were also considerably lower compared to oral doses. gen-eye.co.zanih.govhres.ca These findings in humans, where systemic exposure would likely be higher due to the open tympanic membrane, support the expectation of minimal systemic absorption from topical otic application in animals with intact tympanic membranes. Tissue distribution studies in animals with systemic administration of ciprofloxacin have shown distribution to major organs, with highest concentrations typically in the liver and kidney, and low concentrations in the brain, fat, and bone. ndda.kz
Reproduction and Teratology Studies in Animal Models
Reproduction and teratology studies in animal models are conducted to evaluate the potential of a drug to cause adverse effects on fertility, pregnancy, and fetal development. Animal reproduction studies specifically with this compound have not been conducted. novartis.comnih.govnih.govhres.canovartis.comhres.canih.gov However, studies have been performed with the individual components, ciprofloxacin and dexamethasone.
Reproduction studies with oral administration of ciprofloxacin in rats and mice at doses up to 100 mg/kg and intravenous doses up to 30 mg/kg revealed no evidence of harm to the fetus. hres.canovartis.comnih.govfda.gov In rabbits, oral ciprofloxacin at 30 and 100 mg/kg caused gastrointestinal disturbances leading to maternal weight loss and increased abortion incidence, but no teratogenicity was observed. hres.canovartis.comnih.govfda.gov Intravenous administration of ciprofloxacin up to 20 mg/kg in rabbits produced no maternal toxicity, embryotoxicity, or teratogenicity. hres.canovartis.comnih.govfda.gov Fertility studies in rats with oral ciprofloxacin up to 100 mg/kg/day showed no evidence of impairment. nih.govnovartis.comhres.canih.gov This dose is significantly higher than the estimated maximum recommended clinical dose of ototopical ciprofloxacin, assuming total absorption. novartis.comhres.canih.gov
Corticosteroids, as a class, are generally teratogenic in laboratory animals when administered systemically at relatively low doses. hres.canovartis.comnih.govfda.gov More potent corticosteroids have demonstrated teratogenicity after dermal application in animals. hres.canovartis.comnih.govfda.gov The teratogenic potential of dexamethasone has been investigated after topical ophthalmic treatment in New Zealand white rabbits, resulting in fetal anomalies. novartis.com Topical dermal studies in animals with long-term use of high doses of dexamethasone have shown effects on male sex organs. gen-eye.co.zanih.govndda.kzhres.canovartis.comhres.canih.gov The relevance of these dermal findings to short-term topical otic use is unknown. nih.govnih.gov The effect of topical otic dexamethasone on fertility has not been investigated. nih.govnih.govnovartis.comhres.canih.gov
Carcinogenesis and Mutagenesis Potential in Preclinical Models
Preclinical assessments include evaluating the potential of a compound to cause cancer (carcinogenesis) or genetic mutations (mutagenesis).
Long-term carcinogenicity studies specifically with this compound have not been performed to evaluate its carcinogenic potential. novartis.comnih.govgen-eye.co.zadrugs.comndda.kzhres.canovartis.comhres.canih.gov Similarly, long-term studies for the carcinogenic potential of topical otic dexamethasone have not been conducted. drugs.comhres.canovartis.comhres.canih.gov
However, long-term carcinogenicity studies have been completed for ciprofloxacin in mice and rats. novartis.comnih.govdrugs.comhres.canovartis.comhres.canih.gov Daily oral doses of up to 750 mg/kg in mice and 250 mg/kg in rats for up to 2 years showed no evidence that ciprofloxacin had any carcinogenic or tumorigenic effects in these species. novartis.comnih.govdrugs.comhres.canovartis.comhres.canih.gov
Mutagenicity tests have been conducted with ciprofloxacin. While some in vitro tests showed positive results (e.g., mouse lymphoma cell forward mutation assay), several in vivo test systems yielded negative results. novartis.comnih.gov Available data from genetic toxicology tests with both ciprofloxacin and dexamethasone did not indicate a biologically relevant mutagenic potential for the topical otic application of the combination. gen-eye.co.zandda.kz Dexamethasone has been tested for in vitro and in vivo genotoxic potential, showing positive results in some assays (chromosomal aberrations, sister-chromatid exchange in human lymphocytes, and micronuclei and sister-chromatid exchanges in mouse bone marrow), but was negative in the Ames/Salmonella assay. hres.canih.gov
Animal Toxicology of Individual Components and Combination
Toxicology studies in animals provide crucial data on the potential for a substance to cause harm. Investigations into the toxicity of ciprofloxacin and dexamethasone have been conducted across various animal species and using different routes of administration to understand their safety profiles. While extensive data exist for the individual compounds, studies specifically evaluating the systemic toxicity of the combination product, particularly when administered topically as an otic suspension, indicate minimal systemic exposure.
Single-Dose Toxicity Studies in Various Animal Species
Single-dose toxicity studies are conducted to determine the acute toxicity of a substance and to establish lethal dose values (LD50) in different animal species.
For ciprofloxacin, the single-dose oral toxicity has been evaluated in several species. The oral LD50 in rats and mice is reported to be greater than 5000 mg/kg, while in rabbits, it is approximately 2500 mg/kg. novartis.comhres.ca Emesis in dogs and cats precluded the precise determination of oral LD50s in these species, although in cats, it was shown to be greater than 150 mg/kg. novartis.comhres.ca The intramuscular LD50 for ciprofloxacin was found to be greater than 1000 mg/kg in rats and mice. novartis.comhres.ca Significant mortality was observed in rabbits at oral doses exceeding 2500 mg/kg, with death occurring 10-14 days post-dosing. wikidoc.org Intravenous administration of ciprofloxacin at doses between 125 and 300 mg/kg in mice, rats, rabbits, and dogs resulted in significant toxicity, including tonic/clonic convulsions. wikidoc.org
Single-dose toxicity of dexamethasone has also been determined using various routes of administration. The oral LD50 of dexamethasone in rats is reported to be greater than 3000 mg/kg. hres.ca Subcutaneous LD50s are 14 mg/kg in rats, 4400 mg/kg in mice, and 7200 µg/kg in rabbits. hres.cahres.ca Intraperitoneal LD50s are 54 mg/kg in rats and 410 mg/kg in mice. hres.cahres.ca In female mice, the oral LD50 of dexamethasone is reported as 6.5 g/kg, while the intravenous LD50 is 794 mg/kg. nih.gov
For the combination product administered as an otic suspension, the systemic exposure following topical instillation is minimal. hres.cadrugs.comndda.kz For instance, the single-dose exposure to ciprofloxacin and dexamethasone from the instillation of four drops into the affected ear is 0.42 mg ciprofloxacin and 0.14 mg dexamethasone. novartis.comhres.ca Studies in pediatric patients receiving topical otic administration showed measurable plasma concentrations of ciprofloxacin and dexamethasone at 6 hours post-administration in a limited number of patients, with mean peak plasma concentrations of ciprofloxacin being low. drugs.com The mean dexamethasone Cmax was significantly lower than that reported after an oral dose in adults. ndda.kzgen-eye.co.za
Data from Single-Dose Toxicity Studies:
| Compound | Species | Route of Administration | LD50 (> or approx.) | Observed Effects | Source |
| Ciprofloxacin | Rat | Oral | > 5000 mg/kg | Hypoactivity, cyanosis | novartis.comhres.cawikidoc.org |
| Ciprofloxacin | Mouse | Oral | > 5000 mg/kg | Hypoactivity, cyanosis | novartis.comhres.cawikidoc.org |
| Ciprofloxacin | Rabbit | Oral | 2500 mg/kg | Significant mortality (> 2500 mg/kg, delayed) | novartis.comhres.cawikidoc.org |
| Ciprofloxacin | Dog | Oral | > 2500 mg/kg | Severe vomiting (LD50 not determined due to emesis) | novartis.comwikidoc.org |
| Ciprofloxacin | Cat | Oral | > 150 mg/kg | Emesis (LD50 not determined) | novartis.com |
| Ciprofloxacin | Rat | Intramuscular | > 1000 mg/kg | Not specified | novartis.comhres.ca |
| Ciprofloxacin | Mouse | Intramuscular | > 1000 mg/kg | Not specified | novartis.comhres.ca |
| Ciprofloxacin | Various | Intravenous | 125-300 mg/kg | Tonic/clonic convulsions | wikidoc.org |
| Dexamethasone | Rat | Oral | > 3000 mg/kg | Not specified | hres.ca |
| Dexamethasone | Rat | Subcutaneous | 14 mg/kg | Not specified | hres.cahres.ca |
| Dexamethasone | Mouse | Subcutaneous | 4400 mg/kg | Not specified | hres.cahres.ca |
| Dexamethasone | Rabbit | Subcutaneous | 7200 µg/kg | Not specified | hres.cahres.ca |
| Dexamethasone | Rat | Intraperitoneal | 54 mg/kg | Not specified | hres.cahres.ca |
| Dexamethasone | Mouse | Intraperitoneal | 410 mg/kg | Not specified | hres.cahres.ca |
| Dexamethasone | Mouse | Oral | 6.5 g/kg | Not specified | nih.gov |
| Dexamethasone | Various | Intravenous | 794 mg/kg | Not specified | nih.gov |
Long-Term Exposure Effects in Animal Models
Repeated-dose toxicity studies provide information on the effects of prolonged exposure to a substance.
Long-term carcinogenicity studies for ciprofloxacin have been conducted in mice and rats. Daily oral doses of up to 750 mg/kg in mice and 250 mg/kg in rats for up to 2 years showed no evidence of carcinogenic or tumorigenic effects in these species. novartis.comhres.cahres.canovartis.comwikidoc.org However, no long-term studies have been performed to evaluate the carcinogenic potential of the ciprofloxacin/dexamethasone combination product or topical otic dexamethasone. novartis.comhres.cahres.candda.kznovartis.comwikidoc.org
Following repeated oral administration of dexamethasone in short-term toxicity studies in rats and dogs, the main target organs were the thymus and adrenal gland. inchem.org Observed effects included thymus involution, morphological changes in the adrenal gland, decreased corticosterone (B1669441) and white blood cell counts, and increased serum lipid levels. inchem.org In a 90-day oral study in rats, doses above 10 µg/kg bw/day resulted in these findings. inchem.org Topical dermal studies in animals have shown effects on male sex organs following long-term use of dexamethasone at high doses. novartis.comhres.cahres.candda.kzgen-eye.co.za
Studies evaluating the topical otic administration of the ciprofloxacin/dexamethasone combination in guinea pigs for one month revealed no drug-related structural or functional changes of the cochlear hair cells and no lesions in the ossicles. drugs.comndda.kzgen-eye.co.zanovartis.com Non-clinical data for the combination product based on conventional repeated-dose toxicity studies reveal no special hazards for humans. ndda.kzgen-eye.co.za
Arthropathy and Cartilage Lesions in Immature Animals Following Systemic Fluoroquinolone Administration
A significant concern regarding the systemic administration of fluoroquinolones, including ciprofloxacin, is their potential to cause arthropathy and cartilage lesions in immature animals. novartis.comhres.candda.kzgen-eye.co.zamsdvetmanual.comratguide.comfda.govnih.gov This effect has been observed in various species, with dogs considered to be among the most sensitive. fda.govscilit.com
Systemic administration of ciprofloxacin has led to lesions or erosions of the cartilage in weight-bearing joints and other signs of arthropathy in immature animals. novartis.comhres.caratguide.comfda.gov Histological examination of the weight-bearing joints of affected immature dogs revealed permanent lesions of the cartilage. fda.gov Related quinolone-class drugs also produce similar effects in immature animals of various species. fda.gov
The mechanism for this cartilage damage is not fully elucidated but may involve the chelation of magnesium in cartilage, which can lead to decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage. msdvetmanual.com
Studies in juvenile beagle dogs have demonstrated that the incidence and severity of arthropathy are dose-dependent. scilit.comresearchgate.net For example, oral doses of 30 and 90 mg/kg/day of ciprofloxacin for 14 days induced characteristic arthropathy (blisters, erosions) in juvenile beagle dogs, and these lesions persisted as the animals grew. researchgate.net In contrast, an oral dose of 10 mg/kg/day administered for the same period did not induce joint lesions immediately after treatment or later as the dogs matured. researchgate.net Another study in juvenile dogs showed cartilage blisters when 100 and 200 mg/kg were administered for 2 weeks. researchgate.net
While systemic administration of fluoroquinolones is associated with arthropathy in immature animals, there is no evidence that the topical otic administration of the ciprofloxacin/dexamethasone combination has any effect on weight-bearing joints. ndda.kzgen-eye.co.za This is attributed to the minimal systemic absorption observed with the topical otic route. drugs.comndda.kzgen-eye.co.za
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
